N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, resulting in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
- N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of both diethylamino and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-4-20(5-2)17-10-8-16(9-11-17)14-19-23(21,22)18-12-6-15(3)7-13-18/h6-14H,4-5H2,1-3H3/b19-14+ |
InChI Key |
UCNFPOXLBHBWJS-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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